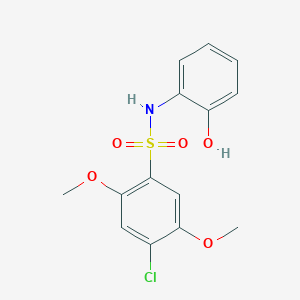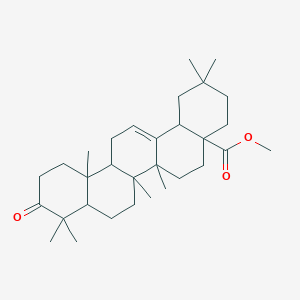
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as hydroxychloroquine, is a synthetic drug that has been widely used in the treatment of malaria and autoimmune diseases such as rheumatoid arthritis and lupus. Recently, hydroxychloroquine has gained attention due to its potential use in treating COVID-19.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine is not fully understood. However, it is believed that 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine works by interfering with the function of lysosomes, which are organelles that break down cellular waste. Hydroxychloroquine is also thought to inhibit the production of cytokines, which are proteins involved in the immune response.
Biochemical and Physiological Effects:
Hydroxychloroquine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of immune cells such as T cells and B cells, and inhibit the function of lysosomes. Hydroxychloroquine has also been shown to have antiviral effects against a variety of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydroxychloroquine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-established safety profile and has been used clinically for many years. However, there are also limitations to using 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine in lab experiments. It has a relatively low potency compared to other drugs, which may limit its effectiveness in some experiments. Additionally, there may be variability in the purity of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine obtained from different sources, which could affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine. One area of interest is its potential use in treating COVID-19. Although there is some evidence to suggest that 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine may be effective in treating COVID-19, more research is needed to determine its safety and efficacy. Other areas of interest include investigating the mechanisms of action of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine, exploring its potential use in treating other viral infections, and developing more potent analogs of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine.
Métodos De Síntesis
Hydroxychloroquine can be synthesized by reacting 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Hydroxychloroquine has been extensively studied for its therapeutic potential in treating various diseases. In addition to its use in treating malaria and autoimmune diseases, 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine has been investigated for its potential use in treating viral infections such as HIV and COVID-19. Hydroxychloroquine has also been studied for its anti-inflammatory and immunomodulatory effects.
Propiedades
Fórmula molecular |
C14H14ClNO5S |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO5S/c1-20-12-8-14(13(21-2)7-9(12)15)22(18,19)16-10-5-3-4-6-11(10)17/h3-8,16-17H,1-2H3 |
Clave InChI |
MIHPQWQEYVPTOO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2O |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)








![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)
